Heptadec-8-enoic acid
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Overview
Description
. It is characterized by the presence of a double bond at the 8th carbon position in its 17-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: Heptadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form heptadecanoic acid.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxy acids.
Reduction: Heptadecanoic acid.
Substitution: Esters or amides.
Scientific Research Applications
Heptadec-8-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Heptadecanoic acid: A saturated fatty acid with no double bonds.
Octadec-9-enoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Hexadec-9-enoic acid (palmitoleic acid): An unsaturated fatty acid with a double bond at the 9th carbon position.
Uniqueness: Heptadec-8-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological functions. This distinct structure allows it to participate in unique chemical reactions and interact differently with biological systems compared to its saturated and differently unsaturated counterparts .
Properties
CAS No. |
7432-41-9 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadec-8-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |
InChI Key |
ZBIGLIMGCLJKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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